5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide

Catalog No.
S15717458
CAS No.
M.F
C9H12ClN3OS
M. Wt
245.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimid...

Product Name

5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide

IUPAC Name

5-chloro-2-methylsulfanyl-N-propan-2-ylpyrimidine-4-carboxamide

Molecular Formula

C9H12ClN3OS

Molecular Weight

245.73 g/mol

InChI

InChI=1S/C9H12ClN3OS/c1-5(2)12-8(14)7-6(10)4-11-9(13-7)15-3/h4-5H,1-3H3,(H,12,14)

InChI Key

XDSJTPZASUPZBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NC(=NC=C1Cl)SC

5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound with the molecular formula C11H12ClN5OS2C_{11}H_{12}ClN_5OS_2 and a molecular weight of 329.8 g/mol. This compound features a pyrimidine ring substituted with a chlorine atom at the 5-position, a methylsulfanyl group at the 2-position, and an isopropyl group at the nitrogen atom of the carboxamide functional group at the 4-position. The presence of these functional groups suggests potential applications in medicinal chemistry and agrochemicals.

The reactivity of 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide can be explored through various chemical transformations typically associated with pyrimidine derivatives. Some notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to the formation of new derivatives.
  • Acylation: The amide group can participate in acylation reactions, allowing for further functionalization.
  • Reduction Reactions: The carbonyl group in the carboxamide can potentially be reduced to form amines or alcohols under suitable conditions.

Compounds similar to 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide often exhibit biological activities such as antimicrobial, antifungal, or antitumor effects. While specific biological data on this compound may be limited, its structural features suggest potential interactions with biological targets, possibly influencing enzyme activity or receptor binding.

Synthesis of 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide can be achieved through several methods:

  • Starting Materials: Typically involves pyrimidine derivatives as starting materials.
  • Reagents: Common reagents may include chlorinating agents (for introducing chlorine), methylating agents (to introduce the methylsulfanyl group), and isopropyl amines (for the amide formation).
  • Reaction Conditions: The synthesis may require specific temperatures and solvents to optimize yields, often involving refluxing in organic solvents or using microwave-assisted synthesis for efficiency.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemicals: Its biological activity might be harnessed for developing pesticides or herbicides.
  • Research: It can be utilized in biochemical studies to understand its interactions with biological systems.

Interaction studies are crucial for understanding how 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide interacts with biological targets. These studies may involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: Evaluating its biological activity against various pathogens or cancer cell lines.
  • Mechanistic Studies: Exploring how the compound exerts its effects at a molecular level.

Several compounds share structural similarities with 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid61727-33-10.81Contains a carboxylic acid instead of an amide
6-Amino-5-chloro-4-pyrimidinecarboxylic acid914916-98-60.73Amino group at position 6 alters reactivity
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid50593-92-50.71Bromine substitution provides different chemical properties
2-Methylsulfanylpyrimidine-4-carboxylic acid1126-44-90.81Lacks chlorine substitution, affecting biological activity

The uniqueness of 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide lies in its specific combination of substituents that may enhance its biological efficacy compared to similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.0389609 g/mol

Monoisotopic Mass

245.0389609 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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